molecular formula C15H16N2O4S B4194965 N-(2,5-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide

N-(2,5-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide

Cat. No. B4194965
M. Wt: 320.4 g/mol
InChI Key: HEQVCTQVBGUMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide, also known as DMPEA-TX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, it has been shown to increase levels of reactive oxygen species and induce DNA damage in cancer cells. Additionally, this compound has been shown to increase levels of certain neurotransmitters, which may be responsible for its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,5-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide is that it exhibits potent anti-tumor activity in vitro and in vivo, making it a promising candidate for further study as a potential cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various medical conditions. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which may involve clinical trials.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide has been studied for its potential use in the treatment of various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits anti-tumor activity by inducing cell death in cancer cells and inhibiting the growth of tumors. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(furan-2-ylmethylamino)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-19-10-5-6-13(20-2)12(8-10)17-14(18)15(22)16-9-11-4-3-7-21-11/h3-8H,9H2,1-2H3,(H,16,22)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQVCTQVBGUMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide
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N-(2,5-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide
Reactant of Route 3
N-(2,5-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide
Reactant of Route 4
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N-(2,5-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide
Reactant of Route 5
N-(2,5-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide
Reactant of Route 6
N-(2,5-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide

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